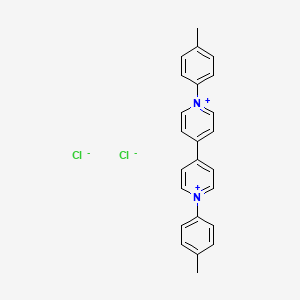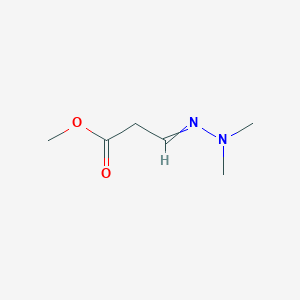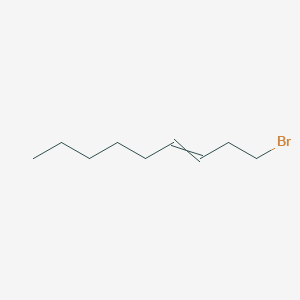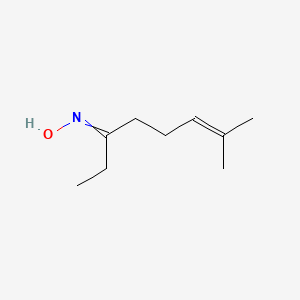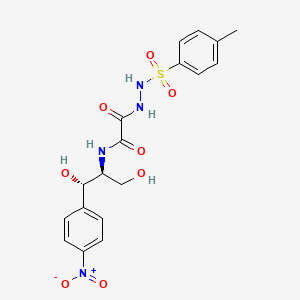
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as a building block in organic synthesis.
Méthodes De Préparation
The synthesis of 2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol typically involves the formation of the indazole core followed by the introduction of the ethan-1-ol side chain. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the cyclization of precursor molecules.
Reductive Cyclization Reactions: This method involves the reduction of nitro or azide precursors to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This approach uses 2-azidobenzaldehydes and amines to form the indazole core without the need for catalysts or solvents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro or azide precursors can be reduced to form the indazole ring.
Substitution: The methoxy groups on the indazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets involved in its therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . The compound may also interact with other proteins and receptors, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol can be compared with other indazole derivatives such as:
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
2H-Indazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
5,6-Dimethoxy-1H-indazole: Similar in structure but with different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethan-1-ol side chain, which can influence its reactivity and biological properties.
Propriétés
Numéro CAS |
58522-60-4 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(5,6-dimethoxyindazol-2-yl)ethanol |
InChI |
InChI=1S/C11H14N2O3/c1-15-10-5-8-7-13(3-4-14)12-9(8)6-11(10)16-2/h5-7,14H,3-4H2,1-2H3 |
Clé InChI |
PAWYCZBPINZRTH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CN(N=C2C=C1OC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14605735.png)
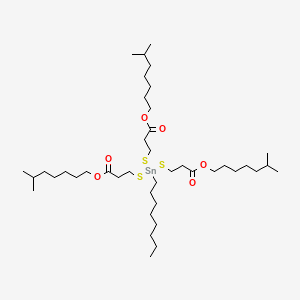
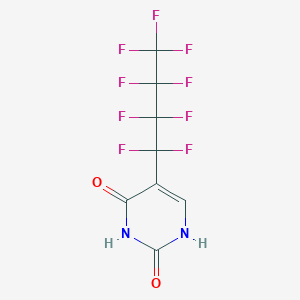
![N-[4-(2-Chlorobenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14605745.png)
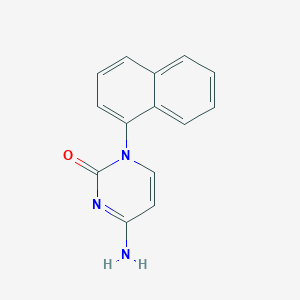
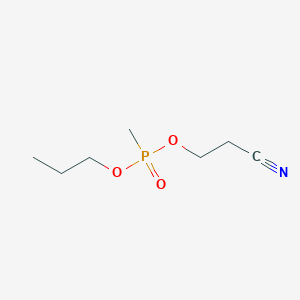
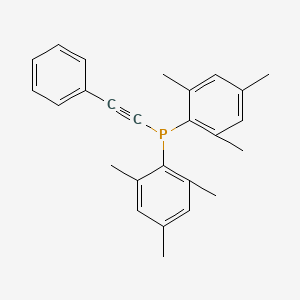
![Trimethyl{[1-phenyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14605794.png)
![2-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14605796.png)
